Several studies describe the synthesis of N-(3-fluorophenyl)nicotinamide and its derivatives. One common approach involves the reaction of nicotinoyl chloride with 3-fluoroaniline in the presence of a base, such as triethylamine [].
Another method utilizes a coupling reaction between nicotinic acid and 3-fluoroaniline in the presence of a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a base [].
N-(3-fluorophenyl)nicotinamide exhibits a planar conformation due to the presence of a conjugated system extending from the pyridine ring of the nicotinamide moiety to the 3-fluorophenyl ring [].
Crystallographic studies of N-(3-fluorophenyl)nicotinamide derivatives reveal the presence of intermolecular hydrogen bonding interactions, typically involving the amide group as both a hydrogen bond donor and acceptor. These interactions contribute to the overall stability of the crystal lattice [, , ]. The presence of the fluorine atom in the 3-fluorophenyl ring can influence the crystal packing due to its electronegativity and ability to participate in weak interactions like C-H...F hydrogen bonds [].
For instance, DPI-3290, a complex derivative incorporating the N-(3-fluorophenyl)nicotinamide moiety, exhibits potent antinociceptive activity through its action as a mixed opioid receptor agonist, binding to δ-, μ-, and κ-opioid receptors with high affinity [, ]. Another derivative, (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide (compound 10), was designed as a potential antiangiogenic agent, specifically targeting vascular endothelial growth factor receptor-2 (VEGFR-2) [].
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8